1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one 1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13689250
InChI: InChI=1S/C7H13NO2/c1-6(10)8-3-2-7(4-8)5-9/h7,9H,2-5H2,1H3/t7-/m1/s1
SMILES: CC(=O)N1CCC(C1)CO
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol

1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one

CAS No.:

Cat. No.: VC13689250

Molecular Formula: C7H13NO2

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one -

Specification

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
IUPAC Name 1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethanone
Standard InChI InChI=1S/C7H13NO2/c1-6(10)8-3-2-7(4-8)5-9/h7,9H,2-5H2,1H3/t7-/m1/s1
Standard InChI Key QZIPHPJTYHOXKM-SSDOTTSWSA-N
Isomeric SMILES CC(=O)N1CC[C@H](C1)CO
SMILES CC(=O)N1CCC(C1)CO
Canonical SMILES CC(=O)N1CCC(C1)CO

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₇H₁₃NO₂, with a molecular weight of 143.18 g/mol . Its IUPAC name, 1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethanone, reflects the (3R) stereochemistry critical for interactions with enantioselective biological targets. Key structural features include:

  • A pyrrolidine ring with a hydroxymethyl (-CH₂OH) substituent at the 3-position.

  • An acetyl group (-COCH₃) at the 1-position of the ring.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number2784591-20-2 (R-enantiomer)
191347-96-3 (racemic mixture)
Molecular FormulaC₇H₁₃NO₂
Molecular Weight143.18 g/mol
SMILESCC(=O)N1CCC@HCO
InChIKeyQZIPHPJTYHOXKM-SSDOTTSWSA-N
Boiling Point298–300°C (estimated)
LogP (Octanol-Water)-0.82 (predicted)

The (3R) configuration ensures optimal binding to proteins with chiral recognition sites, as evidenced by its use in CCR4 antagonists and dopamine receptor modulators .

Synthesis and Industrial Production

Synthetic routes to 1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one emphasize stereocontrol and scalability.

Laboratory-Scale Synthesis

A common method involves reductive amination of pyrrolidine derivatives:

  • Step 1: React (R)-3-pyrrolidinol with acetaldehyde in the presence of a reducing agent (e.g., NaBH₄) to form (3R)-3-(hydroxymethyl)pyrrolidine.

  • Step 2: Acetylation using acetic anhydride or acetyl chloride yields the final product .

Key Reaction:

(3R)-3-Pyrrolidinol+CH₃CHONaBH4(3R)-3-(Hydroxymethyl)pyrrolidineAc2O1-[(3R)-3-(Hydroxymethyl)pyrrolidin-1-yl]ethan-1-one\text{(3R)-3-Pyrrolidinol} + \text{CH₃CHO} \xrightarrow{\text{NaBH}_4} \text{(3R)-3-(Hydroxymethyl)pyrrolidine} \xrightarrow{\text{Ac}_2\text{O}} \text{1-[(3R)-3-(Hydroxymethyl)pyrrolidin-1-yl]ethan-1-one}

Industrial Optimization

Large-scale production employs continuous-flow reactors to enhance yield (≥85%) and purity (≥98%). Catalytic asymmetric synthesis using chiral ligands (e.g., BINAP) ensures enantiomeric excess (ee >99%) .

Table 2: Synthetic Parameters

ParameterLaboratory ScaleIndustrial Scale
Yield65–75%85–90%
Purity95–97%≥98%
Enantiomeric Excess (ee)90–95%>99%
Reaction Time12–24 hours2–4 hours

Biological Activities and Mechanism

Pyrrolidine derivatives exhibit diverse pharmacological profiles, with 1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one serving as a precursor for:

CCR4 Antagonists

The compound’s hydroxymethyl group facilitates hydrogen bonding with CCR4 receptors, inhibiting regulatory T-cell (Treg) trafficking into tumors. Analogues showed IC₅₀ = 32–58 nM in calcium flux assays .

Dopamine D3 Receptor (D3R) Antagonists

Structural modifications yield dual MOR agonist/D3R antagonists with Ki = 0.8–1.2 nM at D3R and >100-fold selectivity over D2R . The (3R) configuration enhances blood-brain barrier (BBB) permeability, as evidenced by CNS-MPO scores ≥4.5 .

Anticancer Agents

Derivatives incorporating the pyrrolidine scaffold demonstrated GI₅₀ = 2–5 µM against breast cancer (MCF-7) and leukemia (K562) cell lines .

Pharmacokinetics and Toxicology

ADME Profile

  • Absorption: Oral bioavailability (F) = 28–75% in rodents, depending on substituents .

  • Metabolism: Hepatic clearance (Cl) = 45–74.7 mL/min/kg in rats, primarily via CYP3A4 .

  • Half-Life: t₁/₂ = 2.2–16.4 hours across species .

Toxicity Data

  • Acute Toxicity: LD₅₀ >500 mg/kg in mice (oral).

  • Genotoxicity: Negative in Ames test (up to 1 mM) .

Applications in Medicinal Chemistry

Drug Discovery

The compound is a building block for:

  • Immuno-oncology agents: CCR4 antagonists (e.g., RPT-198) .

  • Neurological therapeutics: D3R antagonists for addiction treatment .

  • Antivirals: Protease inhibitors targeting SARS-CoV-2 Mpro .

Structural Modifications

  • Side Chain Variations: Replacing the acetyl group with trifluoromethyl (CF₃) improved metabolic stability (Cl reduced by 60%) .

  • Stereochemical Tweaks: The (3S) enantiomer showed 10-fold lower D3R affinity, highlighting the (3R) configuration’s importance .

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